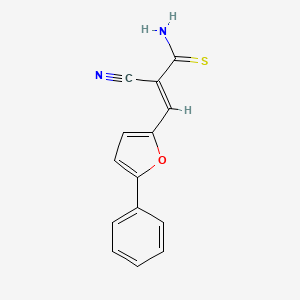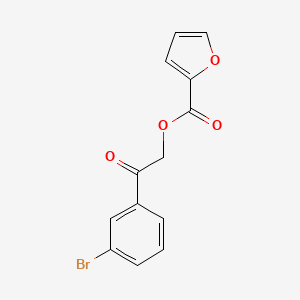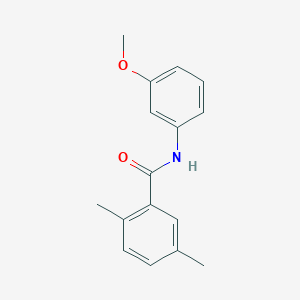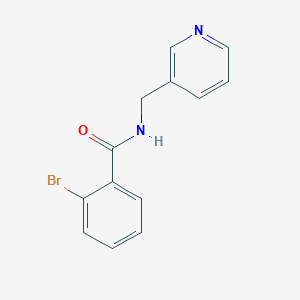![molecular formula C15H22N2O3S B5725563 N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5725563.png)
N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-N-phenylmethanesulfonamide, commonly known as MS-222, is a widely used anesthetic agent in aquatic animals. It is a water-soluble, white crystalline powder that is commonly used in laboratory experiments to anesthetize fish and amphibians. MS-222 is a safe and effective anesthetic that has been used for many years in the field of aquatic animal research.
Mecanismo De Acción
MS-222 works by blocking the nerve impulses that transmit pain signals to the brain. It does this by binding to the ion channels in the cell membrane, which prevents the flow of ions across the membrane. This leads to a loss of sensation and muscle function in the animal.
Biochemical and Physiological Effects:
MS-222 has been shown to have a number of biochemical and physiological effects on aquatic animals. These include changes in blood chemistry, heart rate, and respiration rate. MS-222 has also been shown to have an impact on the immune system of fish and amphibians, although the exact mechanism of action is not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MS-222 is that it is a safe and effective anesthetic for aquatic animals. It is also relatively easy to administer and does not require specialized equipment. However, one of the limitations of MS-222 is that it can be toxic to some species of fish and amphibians, particularly at high concentrations. It is also important to note that the use of MS-222 can impact the results of certain experiments, particularly those related to behavior and physiology.
Direcciones Futuras
There are several areas of research that could benefit from further investigation into the use of MS-222. These include:
1. Development of alternative anesthetics that are safer and more effective for use in aquatic animals.
2. Investigation into the long-term effects of MS-222 on the health and well-being of fish and amphibians.
3. Development of new methods for administering MS-222 that reduce the risk of toxicity and other adverse effects.
4. Investigation into the impact of MS-222 on the immune system of fish and amphibians, and the potential for using MS-222 as an immunomodulatory agent.
5. Development of new protocols for using MS-222 in laboratory experiments, including guidelines for dosing and monitoring of animals.
In conclusion, MS-222 is a widely used anesthetic in aquatic animal research. It is safe and effective, although it has some limitations and potential toxic effects. Further research is needed to fully understand the biochemical and physiological effects of MS-222, and to develop new and improved methods for its use in laboratory experiments.
Métodos De Síntesis
MS-222 is synthesized by reacting p-toluenesulfonyl chloride with N-phenylethanolamine in the presence of a base. The resulting product is then reacted with 4-methylpiperidine and sodium hydride to form MS-222.
Aplicaciones Científicas De Investigación
MS-222 is commonly used in scientific research to anesthetize fish and amphibians for various experiments. It is particularly useful in experiments where the animal needs to be immobilized or sedated for a long period of time. MS-222 is also used in the transportation of live fish and amphibians, as it helps to reduce stress and prevent injury during transport.
Propiedades
IUPAC Name |
N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-13-8-10-16(11-9-13)15(18)12-17(21(2,19)20)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXRAKYOMGFJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-cyano-6-(4-methylphenyl)-2-(methylthio)-4-pyrimidinyl]amino}ethyl acetate](/img/structure/B5725488.png)



![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5725526.png)
![2-[(4-chlorobenzyl)thio]-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5725533.png)
![3-methyl-N-[3-(propionylamino)phenyl]butanamide](/img/structure/B5725536.png)

![N'-[(2,3-dimethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5725545.png)
![3-[5-(1,3-benzothiazol-2-yl)-2-furyl]-2-cyano-2-propenethioamide](/img/structure/B5725566.png)

![dimethyl 5-{[3-(2-thienyl)acryloyl]amino}isophthalate](/img/structure/B5725597.png)